3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Overview
Description
3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound depend on its structure and functional groups. For example, benzamide derivatives are known to interact with various proteins and enzymes in the body . .
Mode of Action
The mode of action would depend on the compound’s interaction with its target. For instance, it could act as an inhibitor, activator, or modulator of the target’s function. The presence of an amino group and a benzofuran ring might influence how this compound interacts with its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a methoxy group might influence the compound’s solubility and absorption . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been studied for their inhibitory activity on Dipeptidyl Peptidase-IV (DPP-IV), a key target for the treatment of type 2 diabetes mellitus .
Molecular Mechanism
Similar compounds have been shown to inhibit DPP-IV, suggesting that this compound may also interact with this enzyme .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-9-5-3-7-11(13)18-16(19)15-14(17)10-6-2-4-8-12(10)21-15/h2-9H,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODVWUABJGOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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